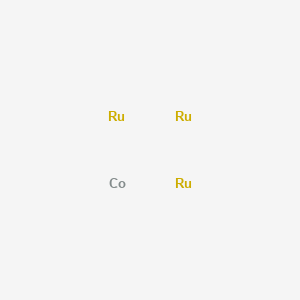
Cobalt--ruthenium (1/3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt–ruthenium (1/3) is a bimetallic compound composed of cobalt and ruthenium in a 1:3 ratio. This compound has garnered significant interest due to its unique properties and potential applications in various fields, including catalysis, energy storage, and medicine. The combination of cobalt and ruthenium offers a synergistic effect, enhancing the overall performance of the compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cobalt–ruthenium (1/3) can be synthesized using various methods, including:
Hybrid Reduction–Impregnation Method: This method involves the reduction of ruthenium on the surface of a support material, followed by the impregnation of cobalt.
Hydrothermal Synthesis: This method involves the reaction of cobalt and ruthenium precursors in a hydrothermal environment, leading to the formation of cobalt ruthenium sulfides.
Industrial Production Methods
Industrial production of cobalt–ruthenium (1/3) typically involves large-scale synthesis using the above-mentioned methods. The choice of method depends on the desired application and the specific properties required for the final product.
Análisis De Reacciones Químicas
Types of Reactions
Cobalt–ruthenium (1/3) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species, often involving hydrogenation reactions.
Substitution: Ligand substitution reactions can occur, where ligands attached to the metal centers are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Hydrogen gas is often used as a reducing agent, especially in hydrogenation reactions.
Substitution: Various ligands, such as phosphines and amines, can be used to replace existing ligands on the metal centers.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrogenation reactions can produce hydrocarbons, while oxidation reactions can yield oxides of cobalt and ruthenium.
Aplicaciones Científicas De Investigación
Cobalt–ruthenium (1/3) has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism by which cobalt–ruthenium (1/3) exerts its effects varies depending on the application:
Comparación Con Compuestos Similares
Cobalt–ruthenium (1/3) can be compared with other similar compounds, such as:
Ruthenium-Cobalt Nanoalloys: These nanoalloys exhibit similar catalytic properties but may differ in terms of stability and efficiency.
Iron-Cobalt and Iron-Ruthenium Complexes: These complexes are used in similar applications but may have different electronic and structural properties.
Uniqueness
The unique combination of cobalt and ruthenium in a 1:3 ratio offers enhanced catalytic activity and stability compared to other bimetallic systems. The synergistic effects of cobalt and ruthenium make this compound particularly effective in various applications, including catalysis and energy storage.
Conclusion
Cobalt–ruthenium (1/3) is a versatile compound with significant potential in various scientific research applications. Its unique properties and synergistic effects make it a valuable material for catalysis, energy storage, and medicinal applications. Further research and development in this field could lead to new and innovative uses for this compound.
Propiedades
Número CAS |
581102-60-5 |
|---|---|
Fórmula molecular |
CoRu3 |
Peso molecular |
362.1 g/mol |
Nombre IUPAC |
cobalt;ruthenium |
InChI |
InChI=1S/Co.3Ru |
Clave InChI |
VHKVWSPQZWNXMT-UHFFFAOYSA-N |
SMILES canónico |
[Co].[Ru].[Ru].[Ru] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Piperidinol, 1-[3-(9H-carbazol-9-yl)propyl]-4-(4-chlorophenyl)-](/img/structure/B12578798.png)
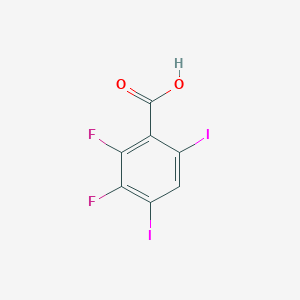
![3-(Butylthio)-5,5'-bis[3'-(butylthio)-2,2'-bithiophen-5-yl]-2,2'-bithiophene](/img/structure/B12578805.png)

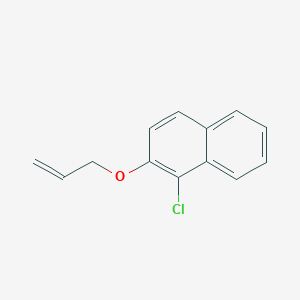

![1-(4-Methoxyphenyl)-2-oxo-2-[(propan-2-yl)amino]ethyl thiophene-2-carboxylate](/img/structure/B12578837.png)
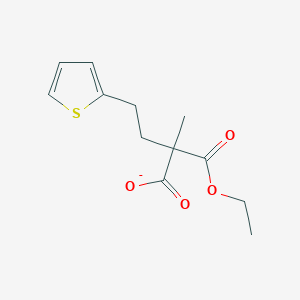
![4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 1,3-diphenyl-](/img/structure/B12578848.png)
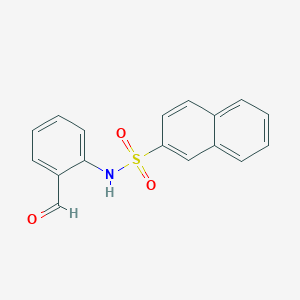
![4-({6-[2-(4-Aminophenyl)ethyl]-4-hydroxy-2-oxo-6-(propan-2-yl)-5,6-dihydro-2H-pyran-3-yl}sulfanyl)-5-tert-butyl-2-methylphenyl 4-cyanobenzene-1-sulfonate](/img/structure/B12578855.png)
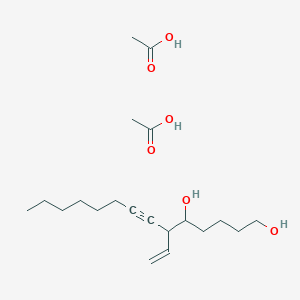
![Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-(3-pyridazinyl)-](/img/structure/B12578876.png)
![(1R,2R,4R)-2-(Furan-2-yl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12578878.png)
